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Compound of Interest

Compound Name:
6-(Hydroxymethyl)morpholin-3-

one

Cat. No.: B1523583 Get Quote

An In-depth Technical Guide to 6-(hydroxymethyl)morpholin-3-one: Properties, Synthesis,

and Applications in Medicinal Chemistry

Introduction
6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in

the field of medicinal chemistry and drug development. Its rigid morpholinone core, combined

with the reactive hydroxymethyl substituent, makes it a valuable building block for the synthesis

of complex molecules with diverse biological activities. The morpholine moiety itself is a

privileged scaffold in central nervous system (CNS) drug discovery, known for conferring

favorable physicochemical properties such as improved aqueous solubility and blood-brain

barrier (BBB) permeability.[1][2] This guide provides a comprehensive overview of the chemical

structure, properties, synthesis, and applications of 6-(hydroxymethyl)morpholin-3-one, with

a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical Structure and Stereochemistry
The fundamental structure of 6-(hydroxymethyl)morpholin-3-one consists of a six-membered

morpholine ring containing an ether linkage and a secondary amine, with a ketone group at the

3-position, forming a lactam. A hydroxymethyl group is attached to the carbon atom at the 6-

position.

Key Structural Features:
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Molecular Formula: C₅H₉NO₃[1][3]

Molecular Weight: 131.13 g/mol [1][3]

Core Scaffold: A morpholin-3-one ring, which is a cyclic amide (lactam) embedded within a

morpholine framework.

Key Substituent: A primary alcohol (hydroxymethyl group) at the 6-position, which serves as

a handle for further chemical modifications.[1]

Chirality: The carbon atom at the 6-position (C6) is a stereocenter, meaning that 6-
(hydroxymethyl)morpholin-3-one exists as a pair of enantiomers: (R)-6-
(hydroxymethyl)morpholin-3-one and (S)-6-(hydroxymethyl)morpholin-3-one.[1] This

chirality is a critical aspect of its utility in drug development, as the biological activity of a final

drug candidate is often highly dependent on the stereochemistry of its components.[1] The

stereochemical configuration at the 6-position can significantly influence receptor binding

affinity and pharmacokinetic properties.[1] For instance, research has shown that (R)-

configured derivatives generally exhibit superior neurokinin-1 receptor binding affinity

compared to their (S)-counterparts.[1]

Caption: 2D structure of 6-(hydroxymethyl)morpholin-3-one with the chiral center (C6)

marked.

Physicochemical Properties
The physicochemical properties of 6-(hydroxymethyl)morpholin-3-one are summarized

below. It is important to note that many of the available data points are predicted values from

computational models.
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Property Value Source

CAS Number 929019-95-4 [3][4]

Molecular Formula C₅H₉NO₃ [1][3]

Molecular Weight 131.13 g/mol [1][3]

Appearance White to off-white solid [4]

Boiling Point 397.1 ± 27.0 °C (Predicted) [4]

Density 1.34 ± 0.1 g/cm³ (Predicted) [4]

pKa 13.98 ± 0.40 (Predicted) [4]

LogP -1.23040 [3]

Polar Surface Area (PSA) 62.05 Å² [3]

Storage Conditions
Sealed in dry, Room

Temperature or 2-8°C
[4][5]

The low LogP value (-1.23) indicates that the molecule is hydrophilic, a characteristic that is

often desirable for improving the solubility and pharmacokinetic profile of drug candidates.

Synthesis Methodologies
The asymmetric synthesis of 6-(hydroxymethyl)morpholin-3-one is a key challenge, given

the importance of obtaining enantiomerically pure material for pharmaceutical applications.

Several synthetic strategies have been explored.

1. Synthesis from Chiral Precursors: A common and effective approach is to start from a readily

available chiral molecule. L-serine, a natural amino acid, has been successfully used as a

starting material.[1] This strategy leverages the inherent chirality of the starting material to

establish the stereocenter at the C6 position of the final product.

L-Serine (Chiral Pool) Protection & Activation Activated Serine Derivative Intramolecular Cyclization (R)-6-(hydroxymethyl)
morpholin-3-one
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Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis from L-serine.

2. Catalytic Asymmetric Synthesis: More advanced methods employ transition metal catalysis

to achieve stereocontrol. For example, titanium-based catalysts have been utilized in tandem

hydroamination-transfer hydrogenation reactions.[1] This approach involves the direct

conversion of propargylamine precursors into the desired morpholinone structure through a

concerted mechanism that forms the C-N bond and then stereoselectively reduces a double

bond to set the chiral center.[1]

Experimental Protocol: General Morpholin-3-one Synthesis (Illustrative) While a specific,

validated protocol for 6-(hydroxymethyl)morpholin-3-one is not detailed in the provided

search results, a general procedure for synthesizing the parent morpholin-3-one ring can be

illustrative.[6]

Preparation of Alkoxide: To a solution of an amino alcohol (e.g., 2-aminoethanol, 1.1 eq.) in a

suitable solvent like isopropanol, sodium metal (1.1 eq.) is added in portions.

Heating: The reaction mixture is heated (e.g., at 50°C for 5 hours) to facilitate the formation

of the sodium alkoxide.

Nucleophilic Substitution: The resulting solution is cooled (e.g., to 0°C), and an ethyl

haloacetate (e.g., ethyl chloroacetate, 1.0 eq.) is added dropwise.

Cyclization: The suspension is then heated (e.g., at 80°C for 2 hours) to promote

intramolecular cyclization, forming the morpholin-3-one ring.

Workup and Purification: The reaction mixture is filtered to remove insoluble salts, and the

filtrate is concentrated under reduced pressure. The crude product is then purified, often by

recrystallization, to yield the final compound.[6]

Disclaimer: This is a generalized protocol for the synthesis of the core ring structure and would

require significant modification and optimization for the specific synthesis of 6-
(hydroxymethyl)morpholin-3-one, particularly to control the stereochemistry.

Chemical Reactivity and Functionalization
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The reactivity of 6-(hydroxymethyl)morpholin-3-one is governed by its three key functional

groups: the secondary amine (within a lactam), the primary alcohol, and the ether linkage.

N-Acylation/Alkylation: The nitrogen atom of the lactam can undergo acylation to form

amides or be alkylated under specific conditions, allowing for the introduction of diverse

substituents at the N4 position.[1]

O-Functionalization: The primary hydroxymethyl group is a versatile handle. It can be

oxidized to an aldehyde or carboxylic acid, or it can act as a nucleophile in substitution

reactions to form ethers or esters.[1] This site is crucial for attaching the molecule to other

scaffolds or pharmacophores.

6-(hydroxymethyl)morpholin-3-one

N-Acylation/
Alkylation

 Reagents:
 Acyl Chloride,
 Alkyl Halide 

O-Functionalization
(Esterification, Etherification, Oxidation)

 Reagents:
 Activating Agents,
 Oxidizing Agents 

N-Substituted Derivatives C6-Side Chain Derivatives

Click to download full resolution via product page

Caption: Key reaction pathways for functionalizing the molecule.

Applications in Drug Discovery
The primary application of 6-(hydroxymethyl)morpholin-3-one is as a chiral building block in

pharmaceutical synthesis.[1] The morpholine core is particularly valued in the design of drugs

targeting the central nervous system.[2]

Enhancing Blood-Brain Barrier (BBB) Permeability: The development of drugs for CNS

disorders is challenging due to the restrictive nature of the BBB. The morpholine ring
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possesses favorable physicochemical properties that can be optimized for CNS penetration.[1]

[2] The oxygen atom can act as a hydrogen bond acceptor, and the overall scaffold helps to

maintain a balance between lipophilicity and hydrophilicity, which is critical for crossing the

BBB.[1][2]

Intermediate for Neurokinin-1 (NK1) Antagonists: The morpholinone core of this molecule is a

key structural feature in the development of NK1 receptor antagonists.[1] These antagonists

are investigated for treating a range of conditions, including depression, anxiety, and

chemotherapy-induced nausea. The stereochemistry at the C6 position of the 6-
(hydroxymethyl)morpholin-3-one building block is critical for achieving high binding affinity to

the NK1 receptor.[1]

Expected Spectroscopic Features
While specific spectral data for 6-(hydroxymethyl)morpholin-3-one is not readily available in

public databases, its key features can be predicted based on its structure. This theoretical

analysis is crucial for guiding the characterization of synthesized material.

¹H NMR:

-CH₂OH Protons: Expected to appear as a multiplet, with a chemical shift influenced by

the adjacent chiral center and the electronegative oxygen.

Ring Protons: The protons on the morpholinone ring would appear as complex multiplets

in the approximate range of 3.0-4.5 ppm.

NH Proton: A broad singlet, characteristic of an amide N-H.

OH Proton: A broad singlet, whose chemical shift is dependent on solvent and

concentration.

¹³C NMR:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm,

characteristic of a lactam carbonyl.

-CH₂OH Carbon: A signal around 60-70 ppm.
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Ring Carbons: Signals corresponding to the other four carbons in the ring, with those

adjacent to oxygen and nitrogen atoms shifted further downfield.

Infrared (IR) Spectroscopy:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to

the hydroxyl group.

N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a

six-membered lactam.

C-O Stretch: An absorption in the fingerprint region, typically 1050-1150 cm⁻¹, for the C-O-

C ether linkage.

Safety and Handling
Storage: The compound should be stored in a well-sealed container in a dry, cool place,

either at room temperature or under refrigeration at 2-8°C.[4][5]

Hazards: Specific hazard data for 6-(hydroxymethyl)morpholin-3-one is limited. However,

a related compound, 6-(hydroxymethyl)-4-methylmorpholin-3-one, is listed with hazard

statements indicating it may be harmful if swallowed, cause skin and serious eye irritation,

and may cause respiratory irritation.[7] Researchers should handle 6-
(hydroxymethyl)morpholin-3-one with appropriate personal protective equipment (PPE),

including gloves and safety glasses, and work in a well-ventilated area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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